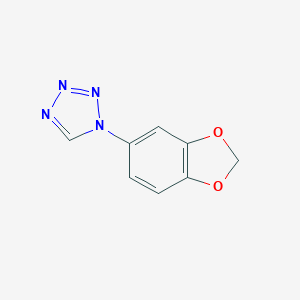

1-(1,3-benzodioxol-5-yl)-1H-tetrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1,3-benzodioxol-5-yl)-1H-tetrazole (BDT) is a heterocyclic compound that has been used in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. BDT has also been studied for its potential applications in scientific research, such as in biochemical and physiological studies.

Scientific Research Applications

Antibacterial and Antifungal Applications

Tetrazole compounds have shown potential in antibacterial and antifungal applications. For example, novel tetrazole derivatives exhibited moderate antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans, alongside excellent anticonvulsant activity in experimental models (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

Material Science and Coordination Chemistry

In material science, tetrazole ligands have been utilized in the development of metal-organic frameworks (MOFs) and coordination polymers, which are of interest for their structural diversity and potential applications in gas storage, separation technologies, and catalysis. A study on coordination networks with cadmium dichloride and tetrazole-yl acylamide tectons revealed their significant second harmonic generation (SHG) efficiencies, indicating their utility in nonlinear optical applications (Liao et al., 2013).

Medicinal Chemistry and Drug Design

Tetrazoles are recognized in medicinal chemistry for their bioisosteric properties, often serving as replacements for carboxylic acids in drug molecules. Their presence in clinical drugs like losartan and cefazolin underscores the tetrazole ring's importance in enhancing pharmacokinetic properties and binding affinities. The synthesis and modification of tetrazoles continue to be a vibrant area of research aimed at developing more efficient, selective, and potent therapeutic agents (Mittal & Awasthi, 2019).

Insecticidal Activity

Tetrazole derivatives have also been explored for their insecticidal properties. For instance, benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide, incorporating tetrazole groups, demonstrated superior insecticidal activities against pests such as the common cutworm (Spodoptera litura), highlighting the potential of tetrazoles in agricultural chemistry (Sawada et al., 2003).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to target microtubules and their component protein, tubulin . Tubulin is a leading target for anticancer agents .

Mode of Action

This causes mitotic blockade and cell apoptosis .

Biochemical Pathways

It can be inferred from related compounds that the compound may affect pathways related to cell cycle regulation, particularly those involving microtubule assembly and disassembly .

Result of Action

Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c1-2-7-8(14-5-13-7)3-6(1)12-4-9-10-11-12/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJHORVHVFLLGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N3C=NN=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101320492 |

Source

|

| Record name | 1-(1,3-benzodioxol-5-yl)tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101320492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24826472 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(1,3-benzodioxol-5-yl)-1H-tetrazole | |

CAS RN |

326874-59-3 |

Source

|

| Record name | 1-(1,3-benzodioxol-5-yl)tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101320492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Chloro-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B366998.png)

![1-Benzenesulfonyl-4-benzo[1,3]dioxol-5-ylmethyl-piperazine](/img/structure/B367004.png)

![2-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B367007.png)

![{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367013.png)

![5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B367035.png)

![{1-[4-(2,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367038.png)

![Di(tert-butyl) 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367053.png)

![(1S,2R,6R,8S,9R)-N-(2-methoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B367078.png)